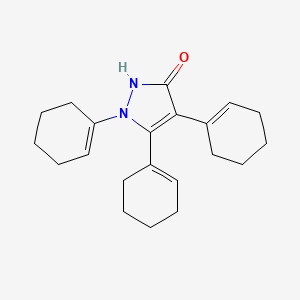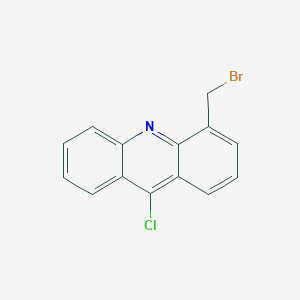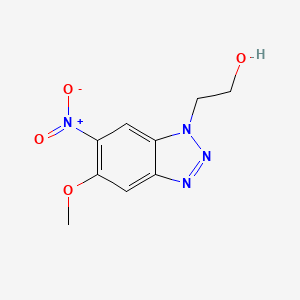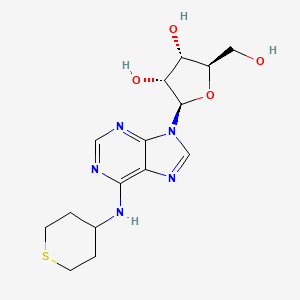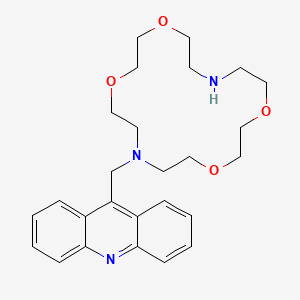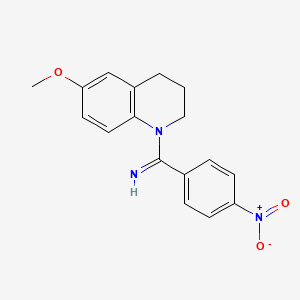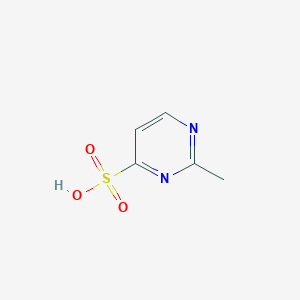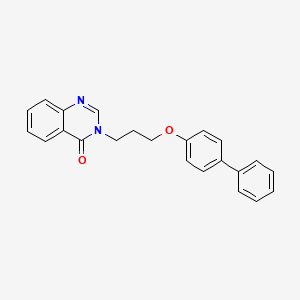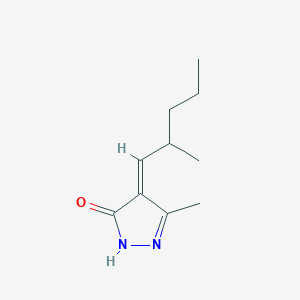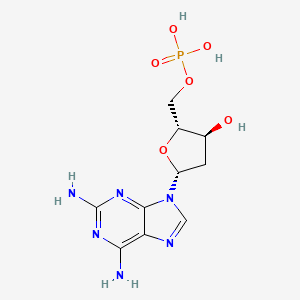
2,6-Diaminopurine nucleotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diaminopurine nucleotide is a compound that serves as an analogue of adenine. It can be incorporated into nucleic acids by polymerases in place of adenine monophosphate. This compound pairs with thymidine (or uracil) through three hydrogen bonds, adding stability to the double helix structure of DNA or RNA .
準備方法
The synthesis of 2,6-diaminopurine nucleotide typically involves halogenated purines such as 6-chloro-2-amino-purine or 2,6-dichloropurine. These methods often require multiple synthetic steps due to the different reactivities of the two amines, making protection and deprotection strategies challenging .
化学反応の分析
2,6-Diaminopurine nucleotide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution reactions, particularly with fluorine.
Hydrogen Bonding: It forms three hydrogen bonds with thymidine or uracil, enhancing duplex stability.
Photochemical Reactions: Under UV irradiation, the base-pairing of 2,6-diaminopurine with uracil can lead to photochemical degradation.
Common reagents used in these reactions include aqueous ammonia or amines for substitution reactions . Major products formed include stable DNA or RNA duplexes with enhanced stability due to the additional hydrogen bonds .
科学的研究の応用
2,6-Diaminopurine nucleotide has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,6-diaminopurine nucleotide involves its incorporation into nucleic acids, where it pairs with thymidine or uracil through three hydrogen bonds. This pairing adds considerable stability to the double helix and affects the local flexibility of DNA . The compound can also block access to the minor groove of DNA, affecting interactions with small molecules such as antibiotics and anticancer drugs .
類似化合物との比較
2,6-Diaminopurine nucleotide is similar to other purine analogues such as adenine and guanine. its ability to form three hydrogen bonds with thymidine or uracil makes it unique. This additional hydrogen bond enhances the stability of nucleic acid duplexes compared to adenine-thymidine pairs . Similar compounds include:
Adenine: Pairs with thymidine through two hydrogen bonds.
Guanine: Pairs with cytosine through three hydrogen bonds.
Inosine: Can pair with multiple bases but does not form as stable duplexes as 2,6-diaminopurine.
特性
CAS番号 |
4546-60-5 |
|---|---|
分子式 |
C10H15N6O6P |
分子量 |
346.24 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O6P/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20/h3-6,17H,1-2H2,(H2,18,19,20)(H4,11,12,14,15)/t4-,5+,6+/m0/s1 |
InChIキー |
RZZBUMCFKOLHEH-KVQBGUIXSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


